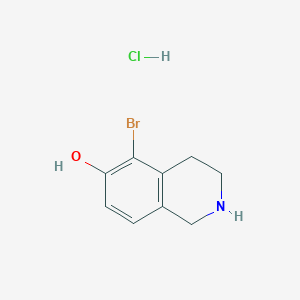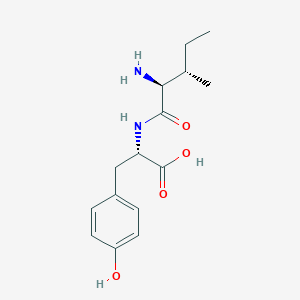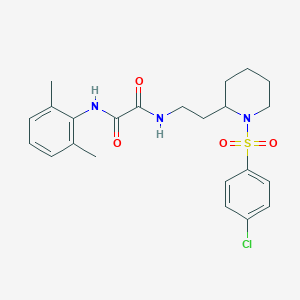
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride, also known as POMA hydrochloride, is a chemical compound that has been extensively studied in scientific research. It is a synthetic compound that has shown potential for use in various applications, including drug development and as a catalyst in organic synthesis. In
Wirkmechanismus
The mechanism of action of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride is not fully understood. However, it has been reported to interact with various biological targets, including enzymes and receptors. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase. It has also been reported to interact with various receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride is its synthetic accessibility. It can be easily synthesized using simple reaction conditions and inexpensive starting materials. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride also exhibits excellent stability, which makes it suitable for use in various lab experiments. However, one of the limitations of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride. One area of research is the development of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride as a potential drug candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride and to optimize its pharmacological properties. Another area of research is the application of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride as a catalyst in organic synthesis. Further studies are needed to explore the scope and limitations of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride as a catalyst and to optimize its catalytic activity and selectivity.
Synthesemethoden
The synthesis of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride involves the reaction of 4-pyrazolone with formaldehyde and ammonia. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has shown potential for use in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has also been used as a catalyst in organic synthesis, where it has shown excellent catalytic activity and selectivity.
Eigenschaften
IUPAC Name |
(4-pyrazol-1-yloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c10-8-9(2-6-13-7-3-9)12-5-1-4-11-12;/h1,4-5H,2-3,6-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYPDKVMJCWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N2C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)

![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660683.png)
![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/no-structure.png)
![7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2660686.png)


![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)